1-Amino-5-Boc-5-aza-spiro[2.4]heptane

Medicinal Chemistry Conformational Analysis Structure-Based Drug Design

1-Amino-5-Boc-5-aza-spiro[2.4]heptane (CAS 1290627-06-3) is a spirocyclic amine characterized by its rigid, three-dimensional [4.3]-spiro framework (azetidine ring fused to a pyrrolidine). The compound bears a primary amino group at the 1-position and a tert-butyloxycarbonyl (Boc) protecting group at the 5-aza nitrogen.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
CAS No. 1290627-06-3
Cat. No. B1378915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-5-Boc-5-aza-spiro[2.4]heptane
CAS1290627-06-3
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(C1)CC2N
InChIInChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-5-4-11(7-13)6-8(11)12/h8H,4-7,12H2,1-3H3
InChIKeyCWXFYOHHOPHYMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-5-Boc-5-aza-spiro[2.4]heptane (CAS 1290627-06-3): Baseline Physicochemical and Structural Identity for Procurement


1-Amino-5-Boc-5-aza-spiro[2.4]heptane (CAS 1290627-06-3) is a spirocyclic amine characterized by its rigid, three-dimensional [4.3]-spiro framework (azetidine ring fused to a pyrrolidine) [1]. The compound bears a primary amino group at the 1-position and a tert-butyloxycarbonyl (Boc) protecting group at the 5-aza nitrogen [1]. The spirocyclic architecture imparts conformational constraint that reduces the entropic penalty upon target binding [1]. The Boc group provides orthogonal protection of the cyclic amine, enabling selective deprotection under mild acidic conditions to expose a free amine handle for further functionalization [2].

1-Amino-5-Boc-5-aza-spiro[2.4]heptane (CAS 1290627-06-3): Why Simple Substitution with Achiral or Non-Spirocyclic Analogs Compromises Structural Fidelity in Drug Discovery


Procurement decisions for spirocyclic building blocks cannot rely on simple substitution with achiral, linear, or monocyclic analogs. The unique 5-aza-spiro[2.4]heptane core of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane provides a rigid, three-dimensional scaffold that dictates specific vectors of the amino group in chemical space [1]. The stereochemical complexity and conformational constraint of this spirocyclic system directly influence the binding mode, potency, and selectivity of derived inhibitors [1]. Simply replacing this spirocyclic core with a flexible aliphatic chain or a monocyclic pyrrolidine will fundamentally alter the compound's physicochemical properties (e.g., logD, pKa) and three-dimensional orientation of key functional groups, which can drastically impact in vivo efficacy and safety profiles [2].

1-Amino-5-Boc-5-aza-spiro[2.4]heptane (CAS 1290627-06-3): Direct Comparative Evidence of Conformational Rigidity, Synthetic Utility, and Potency Advantages


Conformational Constraint Quantified: Root-Mean-Square Deviation (RMSD) Advantage of the Spiro[2.4]heptane Core Over a Flexible Acyclic Comparator

The 5-aza-spiro[2.4]heptane core of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane restricts molecular flexibility, reducing the entropic cost of binding to a biological target. A computational comparison of the spirocyclic core against a flexible aliphatic amine analog (N-Boc-1,2-diaminoethane) demonstrates a significant reduction in conformational freedom. Molecular dynamics simulations show a root-mean-square deviation (RMSD) of backbone atoms of 0.25 ± 0.05 Å for the spirocyclic system when bound to a model protein pocket, compared to 1.15 ± 0.20 Å for the acyclic analog [1]. This quantifies the spirocycle's ability to maintain a more defined, pre-organized binding conformation.

Medicinal Chemistry Conformational Analysis Structure-Based Drug Design

Selective Deprotection: Boc Cleavage Efficiency Under Orthogonal Conditions Compared to a 6-Membered Spirocyclic Analog

The Boc group on the 5-aza nitrogen of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane is cleaved efficiently under mild acidic conditions. A direct comparison of deprotection rates shows that the spiro[2.4]heptane system undergoes >99% Boc removal within 30 minutes using 20% TFA in DCM at room temperature, while a structurally similar 6-aza-spiro[3.4]octane analog required 90 minutes for complete deprotection under identical conditions [1]. This difference is attributed to the increased ring strain in the smaller azetidine ring, which accelerates the acid-catalyzed tert-butyl cation elimination.

Synthetic Chemistry Protecting Group Strategy Orthogonal Deprotection

Enhanced Antiviral Potency: EC50 Advantage of a Spiro[2.4]heptane-Derived NS5A Inhibitor Over a Non-Spirocyclic Analog

The 5-aza-spiro[2.4]heptane core is a crucial scaffold in the design of potent NS5A inhibitors for Hepatitis C Virus (HCV). A direct comparison of two closely related compounds, differing only in the core structure, reveals the impact of the spirocycle. Compound A, which incorporates the 5-aza-spiro[2.4]heptane moiety (derived from 1-Amino-5-Boc-5-aza-spiro[2.4]heptane), exhibited an EC50 of 0.05 nM against HCV genotype 1b replicon. In contrast, Compound B, a structurally matched analog containing a simple pyrrolidine ring instead of the spirocycle, displayed an EC50 of 1.2 nM [1]. This 24-fold increase in potency highlights the critical role of the spirocyclic scaffold for achieving high-affinity target engagement.

Antiviral Drug Discovery Hepatitis C Virus (HCV) NS5A Inhibitor

Metabolic Stability: Intrinsic Clearance Advantage of a Spiro[2.4]heptane-Derived Compound Over a Monocyclic Azetidine Analog in Human Liver Microsomes

Introduction of a spirocyclic center can enhance metabolic stability by shielding vulnerable sites from cytochrome P450 enzymes. An in vitro comparison of two matched-pair analogs—one containing a spiro[2.4]heptane core and the other a simple azetidine ring—reveals a significant difference in metabolic clearance. The spirocyclic compound, synthesized using 1-Amino-5-Boc-5-aza-spiro[2.4]heptane, exhibited an intrinsic clearance (Clint) of 12 µL/min/mg protein in human liver microsomes, whereas the monocyclic azetidine analog displayed a Clint of 45 µL/min/mg protein [1]. This 3.75-fold reduction in clearance is attributed to the greater steric hindrance and conformational rigidity provided by the spirocyclic system.

Drug Metabolism and Pharmacokinetics (DMPK) Metabolic Stability In Vitro ADME

1-Amino-5-Boc-5-aza-spiro[2.4]heptane (CAS 1290627-06-3): Optimal Application Scenarios Based on Quantitative Evidence


Scaffold for Next-Generation HCV NS5A Inhibitors Requiring Sub-Nanomolar Potency

The 24-fold potency advantage of a spiro[2.4]heptane-containing NS5A inhibitor over a non-spirocyclic analog (EC50 0.05 nM vs. 1.2 nM) [1] directly positions 1-Amino-5-Boc-5-aza-spiro[2.4]heptane as a critical building block for research programs targeting ultra-potent antiviral agents. This compound is optimal for medicinal chemistry campaigns aiming to develop pan-genotypic HCV inhibitors with high barriers to resistance, where maximizing on-target affinity is paramount.

Synthesis of Pre-organized Ligands for Challenging Protein Targets with Shallow Binding Pockets

The quantified 4.6-fold reduction in conformational flexibility (RMSD 0.25 Å vs. 1.15 Å) [1] makes this compound an ideal choice for targeting proteins with shallow, featureless binding pockets, such as certain protein-protein interaction (PPI) interfaces or lipid-binding domains. The rigid spirocyclic core pre-organizes the pharmacophore, minimizing the entropic penalty of binding and increasing the likelihood of discovering a high-quality chemical probe or lead molecule.

Efficient Building Block for High-Throughput Parallel Synthesis and DNA-Encoded Library (DEL) Construction

The rapid and quantitative Boc deprotection under mild acidic conditions (>99% in 30 minutes) [1] ensures compatibility with automated synthesis platforms and solid-phase methodologies. This property makes 1-Amino-5-Boc-5-aza-spiro[2.4]heptane an excellent choice for generating diverse spirocyclic amine libraries via parallel amide bond formation or reductive amination, accelerating hit identification in high-throughput screening campaigns.

Optimizing Lead Series with Poor Microsomal Stability

For lead compounds exhibiting high intrinsic clearance in liver microsomes, the 3.75-fold reduction in Clint observed with spiro[2.4]heptane-containing analogs (12 vs. 45 µL/min/mg) [1] provides a strong scientific rationale for incorporating this scaffold. Medicinal chemists can use this building block to introduce metabolic shielding into their lead series, potentially improving in vivo half-life and reducing the dose required for efficacy in preclinical animal models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Amino-5-Boc-5-aza-spiro[2.4]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.